N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide
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Overview
Description
N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. Quinoline derivatives are widely used in medicinal chemistry due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner von Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under dehydrating conditions, such as using thionyl chloride or carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups at the 2-fluorophenyl position.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand the biological pathways and molecular targets involved in its pharmacological effects.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is explored for its potential use in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes involved in DNA replication, thereby exhibiting antimicrobial activity . Additionally, it may interact with cellular signaling pathways to exert anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide
- N-[(2-bromophenyl)methyl]quinoline-2-carboxamide
- N-[(2-methylphenyl)methyl]quinoline-2-carboxamide
Uniqueness
N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide is unique due to the presence of the fluorine atom in the 2-fluorophenyl group. This fluorine atom can significantly influence the compound’s physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets . The fluorine atom can also enhance the compound’s ability to form hydrogen bonds and interact with specific amino acid residues in proteins, leading to improved pharmacological activity .
Properties
CAS No. |
731012-39-8 |
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Molecular Formula |
C17H13FN2O |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C17H13FN2O/c18-14-7-3-1-6-13(14)11-19-17(21)16-10-9-12-5-2-4-8-15(12)20-16/h1-10H,11H2,(H,19,21) |
InChI Key |
OQEFCHMQARUZNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC3=CC=CC=C3F |
solubility |
20.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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